Dadle

Vue d'ensemble

Description

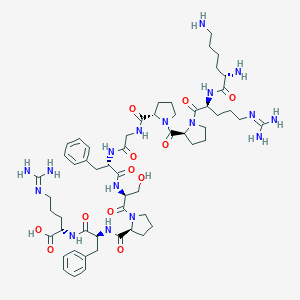

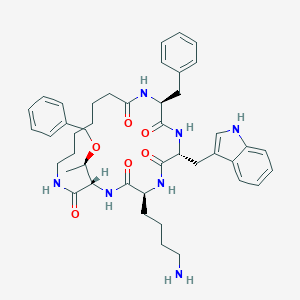

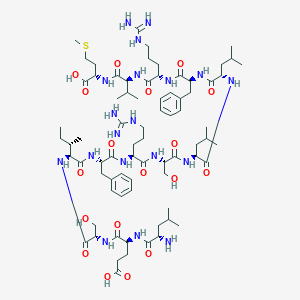

- DADLE est un peptide opioïde synthétique possédant des propriétés analgésiques.

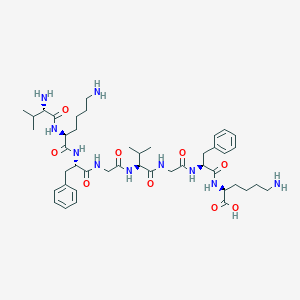

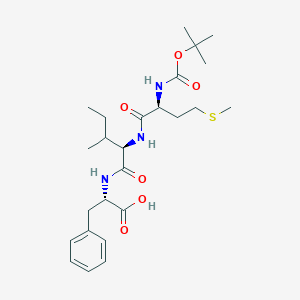

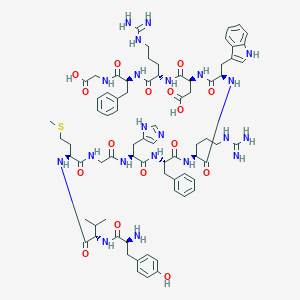

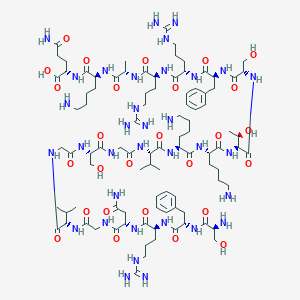

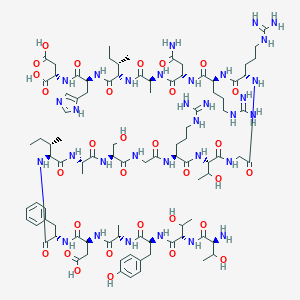

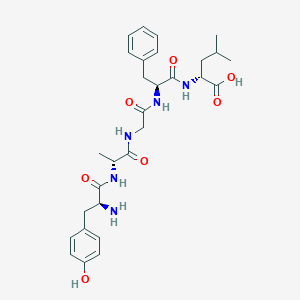

- Sa séquence peptidique est Tyr-D-Ala-Gly-Phe-D-Leu.

- Bien qu’il soit souvent considéré comme un agoniste sélectif des récepteurs δ-opioïdes, il se lie également au sous-type μ1 des récepteurs μ-opioïdes .

Applications De Recherche Scientifique

- In chemistry: DADLE serves as a model peptide for studying opioid receptor interactions.

- In biology: It helps elucidate opioid receptor signaling pathways.

- In medicine: Research explores its potential as an analgesic and neuroprotective agent.

- In industry: this compound’s applications are limited due to its peptide nature.

Mécanisme D'action

- DADLE active les récepteurs δ-opioïdes, conduisant à l’analgésie.

- Il peut également se lier aux récepteurs μ-opioïdes, affectant la pression artérielle et la fréquence cardiaque.

- Les cibles moléculaires exactes et les voies impliquées nécessitent des recherches supplémentaires.

Analyse Biochimique

Biochemical Properties

“Dadle” interacts with delta opioid receptors, stimulating extracellular signal-regulated protein kinases (ERK), which are members of the mitogen-activated protein kinases (MAPK) . These interactions play a key role in neuronal protection against hypoxic and ischemic conditions .

Cellular Effects

“this compound” exerts protective effects on various types of cells, particularly neurons, under hypoxic and ischemic conditions . It influences cell function by attenuating apoptosis via the MEK/ERK antiapoptotic pathway .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through binding interactions with delta opioid receptors . It activates the MEK-ERK pathway, leading to decreased apoptosis and improved neuronal survival .

Temporal Effects in Laboratory Settings

“this compound” has shown to provide dose-dependent protection on spinal cord ischemia-reperfusion (I/R) injury in rabbits . Over time, it reduces the rate of paraplegia and increases the number of surviving neurons .

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages . At a dosage of 0.05 mg/kg, “this compound” significantly reduces serum malondialdehyde (MDA) and nitric oxide (NO) levels, while increasing glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) levels .

Metabolic Pathways

“this compound” is involved in the MEK-ERK pathway . It interacts with delta opioid receptors and stimulates ERK, a member of the MAPK .

Méthodes De Préparation

- DADLE peut être synthétisé par différentes voies, y compris la synthèse peptidique en phase solide.

- Les méthodes de production industrielle peuvent impliquer la synthèse peptidique à grande échelle ou l’expression recombinante dans des micro-organismes.

Analyse Des Réactions Chimiques

- DADLE subit diverses réactions, notamment l’oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les groupes protecteurs pour les acides aminés pendant la synthèse.

- Les principaux produits formés dépendent des conditions de réaction spécifiques.

Applications de la recherche scientifique

- En chimie : this compound sert de peptide modèle pour étudier les interactions avec les récepteurs opioïdes.

- En biologie : Il contribue à élucider les voies de signalisation des récepteurs opioïdes.

- En médecine : La recherche explore son potentiel comme agent analgésique et neuroprotecteur.

- Dans l’industrie : les applications de this compound sont limitées en raison de sa nature peptidique.

Comparaison Avec Des Composés Similaires

- La particularité de DADLE réside dans sa séquence spécifique et sa sélectivité des récepteurs.

- Des composés similaires comprennent d’autres enképhalines (par exemple, DAMGO) et des peptides opioïdes endogènes.

Propriétés

IUPAC Name |

(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUJMSMQIPIPTF-IBURTVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63631-40-3 | |

| Record name | Enkephalin, leucine-2-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063631403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DADLE | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08856 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ENKEPHALIN-(2-D-ALA, 5-D-LEU) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB4QD9GL6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

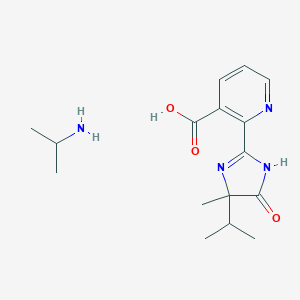

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of DADLE?

A1: this compound acts primarily as a selective agonist of the delta opioid receptor (DOR), a G protein-coupled receptor. [, , , , , , , ]

Q2: How does this compound binding to DOR elicit its effects?

A2: this compound binding to DOR initiates signaling cascades primarily through Gi/Go proteins, leading to inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. [, ] This, in turn, influences various downstream pathways involved in pain modulation, neuroprotection, and other physiological processes. [, , ]

Q3: Does this compound interact with other opioid receptors?

A3: While this compound displays selectivity for DOR, studies indicate it can also interact with mu opioid receptors (MOR) at higher concentrations, albeit with lower affinity compared to DOR. [, ] This interaction contributes to its complex pharmacological profile.

Q4: How does this compound's interaction with MOR differ from its interaction with DOR?

A4: this compound's interaction with MOR can activate distinct downstream signaling pathways compared to DOR, potentially leading to different physiological effects. [] For instance, studies suggest that this compound's cytotoxic effects at high concentrations might be mediated through MOR activation and subsequent Fas ligand (FasL) upregulation. []

Q5: What is the role of receptor endocytosis in this compound's activity?

A5: Research indicates that DOR endocytosis is crucial for this compound's analgesic effects. [] Prolonged exposure to high this compound concentrations can induce DOR-dependent endocytosis and downstream signaling involving protein kinase C (PKC), potentially contributing to neuronal hyperexcitability. []

Q6: How does this compound affect neuronal survival and apoptosis?

A6: this compound exhibits neuroprotective properties by activating pro-survival kinases like Akt and extracellular signal-regulated kinase (ERK) via epidermal growth factor receptor (EGFR) transactivation. [] It also influences apoptosis by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins in various cell types, including neurons and astrocytes. [, , ]

Q7: What is the molecular formula and weight of this compound?

A7: this compound (C30H42N6O7) has a molecular weight of 598.7 g/mol.

Q8: How do structural modifications of this compound impact its activity?

A8: Modifications to this compound's structure can significantly alter its pharmacological properties, including potency, selectivity, and metabolic stability. [, , ] For instance, capping the N- and C-termini or cyclizing the peptide with a coumarinic acid linker aimed to improve its metabolic stability and bioavailability. [, , , ]

Q9: How is this compound metabolized in the body?

A9: this compound is primarily metabolized by enzymatic degradation, with endopeptidases playing a major role in its elimination. [] Its cyclic prodrugs, designed to enhance stability, undergo esterase-catalyzed bioconversion to release this compound. [, ]

Q10: What are the primary routes of this compound elimination?

A10: this compound is primarily eliminated through metabolism, while its cyclic prodrugs are mainly excreted through the biliary route. [, ]

Q11: What factors limit this compound's permeation across biological barriers?

A11: this compound's permeation across biological barriers, such as the blood-brain barrier (BBB) and intestinal mucosa, is restricted by efflux transporters like P-glycoprotein (P-gp) and metabolic enzymes, particularly CYP450 enzymes. [, , ]

Q12: How do the pharmacokinetic properties of this compound differ across species?

A12: Significant species differences exist in the disposition of this compound and its cyclic prodrugs. [] For instance, brain uptake of the cyclic prodrug OMCA-DADLE and this compound in guinea pigs was significantly higher compared to rats. [] This highlights the importance of considering species-specific factors when interpreting preclinical data.

Q13: What in vitro models have been used to study this compound's effects?

A13: Various in vitro models, including isolated organ preparations (e.g., rat heart, guinea pig ileum), primary cell cultures (e.g., rat cortical neurons, astrocytes), and immortalized cell lines (e.g., NG108-15, PC12, HepG2, AF5, U937) have been utilized to investigate this compound's effects on various cellular processes. [, , , , , , , , , , , , , , ]

Q14: What in vivo models have been used to study this compound's therapeutic potential?

A14: Animal models of various conditions, including global cerebral ischemia-reperfusion injury in rats, spinal cord injury in mice, sepsis in rats, hemorrhagic shock in rats, and pulmonary ischemia-reperfusion injury in pigs, have been employed to evaluate the therapeutic potential of this compound. [, , , , , , , , , ]

Q15: What is known about the long-term effects of this compound?

A15: Further research is needed to fully elucidate the long-term effects of this compound. Current knowledge primarily stems from preclinical studies, highlighting the need for more comprehensive investigations, particularly in the context of chronic administration.

Q16: What drug delivery strategies have been explored to enhance this compound's therapeutic efficacy?

A16: Strategies to improve this compound's delivery and targeting include the development of cyclic prodrugs to enhance stability and potentially facilitate transport across biological barriers. [, , , ] Intrathecal administration has also been investigated for targeted delivery to the spinal cord. [, ]

Q17: How does this compound relate to the phenomenon of hibernation?

A17: this compound has been identified as a potential hibernation-inducing agent. [, ] Research suggests that its ability to induce a hypometabolic state similar to hibernation may contribute to its protective effects in various organs, including the brain.

Q18: What are the implications of this compound's effects on KATP channels?

A18: this compound's ability to open ATP-sensitive potassium (KATP) channels is thought to be a key mechanism underlying its protective effects against ischemia-reperfusion injury in various organs. [, ] This mechanism contributes to its potential therapeutic value in conditions like myocardial infarction and stroke.

Q19: What is the historical context of this compound research?

A19: this compound's discovery and subsequent research stem from efforts to understand the endogenous opioid system and explore its therapeutic potential. [] Over the years, research has uncovered its diverse pharmacological actions, fueling continued interest in its possible applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.